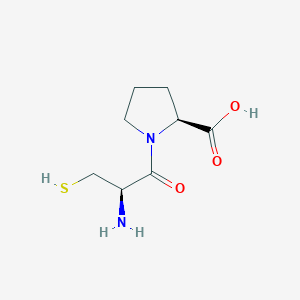
Cys-pro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cysteine-proline, commonly referred to as Cys-pro, is a dipeptide composed of the amino acids cysteine and proline.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cys-pro can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used to protect the amino group of cysteine during the synthesis .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of carboxypeptidase Y (CPaseY)-mediated hydrazinolysis. This method allows for the efficient production of peptide thioesters, which can then be used to synthesize this compound through native chemical ligation .
Chemical Reactions Analysis
Types of Reactions
Cys-pro undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group in cysteine is particularly reactive and can participate in disulfide bond formation, which is crucial for the structural stability of proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide for disulfide bond formation and reducing agents like dithiothreitol (DTT) for breaking disulfide bonds. The reactions typically occur under mild conditions, such as neutral pH and room temperature .
Major Products Formed
The major products formed from the reactions of this compound include disulfide-linked peptides and various modified peptides, depending on the specific reagents and conditions used .
Scientific Research Applications
Cys-pro has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cys-pro involves its ability to form disulfide bonds through the thiol group of cysteine. This property is crucial for its role in protein folding and stability. Additionally, this compound can act as a substrate for various enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cys-pro include other cysteine-containing dipeptides, such as cysteine-glycine and cysteine-serine. These compounds share the ability to form disulfide bonds and participate in similar biochemical reactions .
Uniqueness of this compound
This compound is unique due to the presence of proline, which introduces a kink in the peptide chain, affecting its overall conformation and stability. This structural feature makes this compound particularly useful in studies involving protein folding and stability .
Conclusion
This compound is a versatile dipeptide with significant applications in various fields of scientific research. Its unique chemical properties, including the ability to form disulfide bonds and its structural influence due to proline, make it a valuable compound for studies in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H14N2O3S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3S/c9-5(4-14)7(11)10-3-1-2-6(10)8(12)13/h5-6,14H,1-4,9H2,(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
ZSRSLWKGWFFVCM-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CS)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















